molecular formula C13H16O10 B084902 6-O-Galloylglucose CAS No. 13186-19-1

6-O-Galloylglucose

Cat. No.: B084902
CAS No.: 13186-19-1
M. Wt: 332.26 g/mol
InChI Key: SMZJCCHIPATQCN-LUTQBAROSA-N
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Description

Contextualization within the Class of Gallotannins and Hydrolyzable Tannins

6-O-Galloylglucose, also known by its systematic name [(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate, is a gallotannin, which falls under the broader category of hydrolyzable tannins. nih.govontosight.aifoodb.ca Hydrolyzable tannins are characterized by a central core molecule, typically a polyol such as glucose, to which phenolic acid units, primarily gallic acid, are attached via ester bonds. foodb.caresearchgate.net These ester linkages are susceptible to hydrolysis, which can be triggered by acids, bases, or enzymes like tannase (B8822749), breaking the tannin down into its constituent sugar and phenolic acid components. researchgate.net

Gallotannins are specifically defined by having gallic acid as their phenolic constituent. nih.gov The simplest forms are galloylglucoses, where one or more galloyl groups are esterified to a glucose molecule. mdpi.commaxapress.com this compound is a mono-galloylated glucose, meaning a single gallic acid molecule is attached to the glucose core, specifically at the 6-position hydroxyl group. nih.gov This structure serves as a foundational building block for more complex gallotannins. The biosynthesis of these larger molecules often proceeds through a series of position-specific galloylation steps, starting with simpler galloylglucoses. utu.firesearchgate.netoup.com For instance, research has shown that 1,6-di-O-galloyl-β-D-glucose can be formed from two molecules of β-glucogallin (1-O-galloyl-β-D-glucose). utu.fi Subsequently, 1,6-di-O-galloyl-β-D-glucose can act as a galloyl donor in the enzymatic formation of 1,2,6-tri-O-galloyl-β-D-glucose, with this compound being released as a byproduct. utu.finih.gov This highlights the dynamic role of this compound within the biosynthetic pathways of gallotannins.

The progressive addition of galloyl units leads to the formation of di-, tri-, tetra-, and ultimately penta-O-galloylglucose. mdpi.comresearchgate.net 1,2,3,4,6-penta-O-galloyl-β-D-glucose is a particularly important intermediate, serving as the precursor for even more complex gallotannins and the entire class of ellagitannins. researchgate.netwikipedia.orgontosight.ai

Table 1: Classification of this compound

Category Description
Super Class Benzenoids. naturalproducts.net
Class Gallotannins. ontosight.ainaturalproducts.net
Sub Class Hydrolyzable Tannins. foodb.canih.govmdpi.com

| Direct Parent | Galloyl Esters. foodb.ca |

Academic Significance and Emerging Research Trajectories

The academic significance of this compound stems from its fundamental role in the biosynthesis of a vast array of bioactive plant polyphenols. utu.fi Its presence and metabolism are key to understanding how plants produce complex defensive compounds. mdpi.com Research into the enzymatic processes involving this compound, such as the action of acyltransferases, provides a window into the intricate metabolic pathways within plants like Rhus typhina (staghorn sumac). nih.gov

Emerging research is increasingly focused on the biological activities of galloylglucoses, including this compound. mdpi.com While this article will not detail specific therapeutic effects, it is noteworthy that the interest in these compounds has spurred investigations into their chemical and enzymatic synthesis. ontosight.ai Enzymatic synthesis, in particular, is viewed as a promising avenue for producing gallotannins for research purposes. ontosight.ai

Furthermore, advanced analytical techniques are being employed to identify and characterize various galloylglucose isomers in different plant species. For example, a study on special tea genetic resources identified 1,4,6-tri-O-galloyl-β-glucopyranose, highlighting the diversity of these compounds in nature. maxapress.commaxapress.com The identification of compounds like 1,6-di-galloyl-glucose, 1,2,6-tri-galloyl-glucose, and 1,2,3,6-tetra-galloyl-glucose in plants such as Ceratonia siliqua further underscores the importance of understanding the roles of simpler precursors like this compound. academicjournals.org

Table 2: Key Research Findings Related to this compound

Research Area Finding Organism/System Studied
Biosynthesis This compound is a deacylated by-product in the enzymatic synthesis of 1,2,6-trigalloylglucose from 1,6-digalloylglucose. nih.gov Rhus typhina (Sumac) leaves. nih.gov
Enzymology An acyltransferase was identified that catalyzes the 'disproportionation' of 1,6-digalloylglucose, yielding 1,2,6-trigalloylglucose and this compound. nih.gov Rhus typhina (Sumac) leaves. nih.gov
Natural Occurrence Found in various plants including Combretum indicum, Nuphar japonica, and Rheum palmatum. nih.govnih.gov Various plant species. nih.govnih.gov

| Synthetic Methods | Can be synthesized chemically or enzymatically through the esterification of glucose with gallic acid. ontosight.ai | In vitro synthesis. ontosight.ai |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3R,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl] 3,4,5-trihydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O10/c14-3-8(17)11(20)12(21)9(18)4-23-13(22)5-1-6(15)10(19)7(16)2-5/h1-3,8-9,11-12,15-21H,4H2/t8-,9+,11+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMZJCCHIPATQCN-LUTQBAROSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OCC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(C=C(C(=C1O)O)O)C(=O)OC[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927372
Record name 6-O-(3,4,5-Trihydroxybenzoyl)hexose
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13186-19-1
Record name 6-O-Galloyl-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13186-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-O-Galloylglucose
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013186191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-O-(3,4,5-Trihydroxybenzoyl)hexose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution in Biological Systems

Documented Presence in Plant Species

The identification of 6-O-Galloylglucose has been documented in numerous plants, many of which have a history of use in traditional medicine.

This compound has been isolated and identified from a variety of medicinal plants. Research has confirmed its presence in the leaves of Sapium sebiferum, where it was identified as an active substance with antihypertensive properties. nih.gov It has also been reported in Combretum indicum, Nuphar japonica, and Rheum palmatum. nih.govnih.gov Further phytochemical investigations have documented this compound in Rheum officinale and the leaves of Camellia sinensis (tea plant). chemfaces.comnaturalproducts.net The compound is also found in various species of the Rheum genus, including Rheum coreanum and Rheum tanguticum, as well as in Bistorta officinalis, Epilobium hirsutum, Eucalyptus maideni, Geranium pratense, and Phyllanthus emblica. naturalproducts.net Additionally, it has been identified in the leaves of Phyllagathis rotundifolia. maxapress.com

The following table summarizes the documented presence of this compound in various medicinal plants:

Plant SpeciesPart(s) where foundReference(s)
Sapium sebiferumLeaves nih.gov
Combretum indicumNot specified nih.gov
Nuphar japonicaNot specified nih.govnih.gov
Rheum palmatumNot specified nih.govnaturalproducts.net
Rheum officinaleNot specified naturalproducts.net
Camellia sinensisLeaves chemfaces.comnaturalproducts.net
Bistorta officinalisNot specified naturalproducts.net
Epilobium hirsutumNot specified naturalproducts.net
Eucalyptus maideniNot specified naturalproducts.net
Geranium pratenseNot specified naturalproducts.net
Phyllanthus emblicaNot specified naturalproducts.net
Rheum coreanumNot specified naturalproducts.net
Rheum tanguticumNot specified naturalproducts.net
Phyllagathis rotundifoliaLeaves maxapress.com
Terminalia macropteraBark researchgate.net
Commercial RhubarbNot specified researchgate.net

Beyond medicinal herbs, this compound is also a constituent of various plant-based foods and beverages. It is found in tea, wine, and berries, contributing to their chemical profile. ontosight.ai The compound has been specifically identified in garden rhubarb, suggesting it could serve as a potential biomarker for the consumption of this food. foodb.ca Galloyl glucoses, including this compound, are also present in fruits like pomegranate, strawberry, redcurrant, and blackberry. foodb.ca

Here is a table detailing the presence of this compound in different foods and beverages:

Food/BeverageSpecific Source/NoteReference(s)
TeaFound in the leaves of Camellia sinensis chemfaces.comontosight.ai
WineGeneral mention ontosight.ai
BerriesGeneral mention ontosight.ai
Garden RhubarbPotential biomarker for consumption foodb.ca
PomegranateAs part of galloyl glucoses foodb.ca
StrawberryAs part of galloyl glucoses foodb.ca
RedcurrantAs part of galloyl glucoses foodb.ca
BlackberryAs part of galloyl glucoses foodb.ca

Identification in Specific Medicinal Plants and Phytochemical Sources

Variability in Concentration Across Plant Genotypes and Developmental Stages

The concentration of gallotannins, including this compound, is not static and can fluctuate significantly. nih.gov This variability is influenced by factors such as the plant's genetic makeup (genotype) and its stage of development. nih.govfrontiersin.org For instance, research on Rhodiola crenulata has shown that the concentration of this compound can be upregulated with changes in altitude, indicating an environmental influence on its production. mdpi.com In strawberry plants, the levels of gallotannins were observed to gradually decrease as the leaves developed. oup.com Similarly, a study on white birch (Betula pubescens) leaves found that individual galloylglucoses accumulated in young leaves. researchgate.net The concentration of galloylglucoses in the leaves of Eucalyptus nitens seedlings also showed temporal variation during the establishment period. researchgate.net This dynamic nature of its concentration highlights the complex interplay between genetics, development, and environmental conditions in the biosynthesis of this compound. frontiersin.org

Biosynthetic Pathways and Enzymatic Mechanisms

Initial Stages of Galloylglucose Biosynthesis

The journey towards complex gallotannins begins with the esterification of gallic acid to a glucose molecule. This foundational step establishes the first galloylated intermediate, which is central to the entire biosynthetic cascade.

The biogenesis of galloylglucoses commences with the formation of 1-O-galloyl-β-D-glucose, more commonly known as β-glucogallin, as the first primary metabolite in the pathway. utu.fiebi.ac.uk This compound is produced through the esterification of gallic acid with activated UDP-glucose. utu.fifrontiersin.org β-Glucogallin is not merely the initial product; it is the pivotal intermediate and the principal energy-rich acyl donor required for the synthesis of all higher galloylated glucose esters and gallotannins. frontiersin.orgresearchgate.netcapes.gov.br The synthesis of β-glucogallin from UDP-glucose and gallic acid is considered the first step in the biosynthesis of gallotannins. ebi.ac.ukwikipedia.org This reaction essentially channels gallic acid into the hydrolyzable tannin pathway. nih.govplos.org

The critical esterification of gallic acid with glucose is catalyzed by a specific class of enzymes known as UDP-dependent glycosyltransferases (UGTs). nih.govoup.com Specifically, research in oak (Quercus robur) and pomegranate (Punica granatum) has identified UGTs that facilitate the conjugation of gallic acid and UDP-glucose to produce β-glucogallin. plos.orgnih.gov These enzymes exhibit high specificity for UDP-glucose as the sugar donor. nih.gov In pomegranate, two enzymes from the UGT84 family, UGT84A23 and UGT84A24, were shown to catalyze this reaction, forming an ester bond between the carboxyl group of gallic acid and the anomeric hydroxyl group of glucose. plos.orgnih.gov This enzymatic step is a key control point, committing gallic acid to the biosynthesis of hydrolyzable tannins. plos.org

Reaction Component Description
Substrate 1 Gallic Acid
Substrate 2 Uridine Diphosphate Glucose (UDP-glucose)
Enzyme Class UDP-dependent Glycosyltransferase (UGT), specifically from the UGT84 family. nih.gov
Product 1-O-Galloyl-β-D-glucose (β-Glucogallin) ebi.ac.uknih.gov
Byproduct Uridine Diphosphate (UDP) ebi.ac.ukwikipedia.org

Formation of 1-O-Galloyl-β-D-glucose (β-Glucogallin) as a Primary Metabolite

Sequential Galloylation Steps and Positional Specificity in Gallotannin Formation

Following the synthesis of β-glucogallin, the glucose core is further esterified in a series of highly specific steps. This sequential addition of galloyl groups is not random, leading to the formation of specific gallotannin intermediates.

Beyond its role as the starter molecule, β-glucogallin functions as the primary galloyl donor for the subsequent galloylation reactions. utu.firesearchgate.netcapes.gov.br The synthesis of higher galloylated esters, such as 1,6-digalloylglucose, occurs via a reaction where one molecule of β-glucogallin acts as the galloyl donor and a second molecule acts as the acceptor. utu.fifrontiersin.org This mechanism of using a high-energy 1-O-acyl glucose ester as a donor is a recurring theme in the pathway. nih.gov Enzymes known as serine carboxypeptidase-like acyltransferases (SCPL-ATs) are predicted to catalyze these transacylation reactions. nih.govoup.com While other galloylglucose esters can sometimes act as donors, reactions dependent on β-glucogallin are considered the main biosynthetic route. utu.fi

The sequential galloylation of the glucose core is characterized by remarkable positional specificity, which is governed by a series of distinct galloyltransferases. utu.fi These enzymes ensure that galloyl groups are added to the hydroxyl groups of the glucose molecule in a strictly regulated order, typically identified as positions 1, 6, 2, 3, and 4. frontiersin.orgoup.com Each step is catalyzed by a specific enzyme. For example, the formation of 1,6-digalloylglucose is catalyzed by β-glucogallin:β-glucogallin 6-O-galloyltransferase. oup.com Subsequent reactions leading to 1,2,6-trigalloylglucose, 1,2,3,6-tetragalloylglucose, and ultimately 1,2,3,4,6-penta-O-galloylglucose are each catalyzed by their own specific β-glucogallin-dependent galloyltransferases. researchgate.netoup.com These enzymes have been isolated and characterized from plants like staghorn sumac (Rhus typhina) and oak (Quercus robur). researchgate.netoup.com

Acyl Acceptor Acyl Donor Enzyme Product
β-Glucogallinβ-Glucogallinβ-glucogallin:β-glucogallin 6-O-galloyltransferase oup.com1,6-di-O-galloylglucose oup.com
1,6-di-O-galloylglucoseβ-Glucogallinβ-glucogallin:1,6-di-O-galloylglucose 2-O-galloyltransferase oup.com1,2,6-tri-O-galloylglucose frontiersin.orgoup.com
1,2,6-tri-O-galloylglucoseβ-Glucogallinβ-glucogallin:1,2,6-tri-O-galloyl-β-D-glucose 3-O-galloyltransferase oup.com1,2,3,6-tetra-O-galloylglucose frontiersin.orgoup.com
1,2,3,6-tetra-O-galloylglucoseβ-Glucogallinβ-glucogallin:1,2,3,6-tetra-O-galloylglucose 4-O-galloyltransferase oup.com1,2,3,4,6-penta-O-galloylglucose researchgate.netoup.com

β-Glucogallin as an Acyl Donor for Higher Galloylated Intermediates

Enzymatic Formation of 6-O-Galloylglucose through Disproportionation Reactions

While the main pathway focuses on the sequential addition of galloyl groups, alternative enzymatic reactions can lead to the formation of specific intermediates. The compound this compound is notably formed as a byproduct of a specific enzymatic 'disproportionation' reaction. nih.gov Research using cell-free extracts from the leaves of Rhus typhina (sumac) identified an acyltransferase that catalyzes such a reaction. nih.gov

In this process, the enzyme transfers the 1-O-galloyl moiety from one molecule of 1,6-di-O-galloyl-β-D-glucose to the 2-position of a second, identical molecule. nih.gov This transesterification results in two different products: the more acylated 1,2,6-tri-O-galloyl-β-D-glucose and the deacylated by-product, this compound. nih.gov The enzyme responsible, named "1,6-di-O-galloyl-glucose: 1,6-di-O-galloylglucose 2-O-galloyltransferase," was purified and characterized, providing direct evidence for this unique biosynthetic event. nih.gov This discovery also demonstrated that higher substituted glucose esters, in addition to β-glucogallin, can serve as acyl donors in gallotannin biosynthesis. nih.gov

Reactants Enzyme Products
1,6-di-O-galloyl-β-D-glucose + 1,6-di-O-galloyl-β-D-glucose1,6-di-O-galloyl-glucose: 1,6-di-O-galloylglucose 2-O-galloyltransferase nih.gov1,2,6-tri-O-galloyl-β-D-glucose AND this compound nih.gov

Deacylation of 1,6-Di-O-Galloyl-β-D-Glucose by Acyltransferases

The formation of this compound can occur as a by-product of a specific enzymatic reaction known as disproportionation. Research on cell-free extracts from the leaves of Rhus typhina (staghorn sumac) has identified an acyltransferase that facilitates the transfer of a galloyl group. nih.gov This enzyme specifically moves the 1-O-galloyl moiety from one molecule of 1,6-di-O-galloyl-β-D-glucose to the 2-position of a second molecule of the same compound. nih.gov

This reaction results in two distinct products: the newly formed 1,2,6-tri-O-galloyl-β-D-glucose and the deacylated by-product, this compound. nih.gov The enzyme responsible for this 'disproportionation' has been classified as "1,6-di-O-galloyl-glucose: 1,6-di-O-galloylglucose 2-O-galloyltransferase". nih.gov This discovery highlights that glucose esters with more than one galloyl group, such as 1,6-di-O-galloyl-β-D-glucose, can act as acyl donors in the biosynthesis of more complex gallotannins. nih.gov

EnzymeSubstrateProductsSource Organism
1,6-di-O-galloyl-glucose: 1,6-di-O-galloylglucose 2-O-galloyltransferase1,6-Di-O-galloyl-β-D-glucose1,2,6-tri-O-galloyl-β-D-glucose and this compoundRhus typhina (staghorn sumac) nih.gov

"Galloylation-Degalloylation Cycle" in Hydrolyzable Tannin Metabolism

Recent studies in strawberry (Fragaria vesca) have proposed a "galloylation-degalloylation cycle" (G-DG cycle) as a key mechanism controlling the synthesis of hydrolyzable tannins (HTs). oup.comnih.gov This cycle involves the dynamic interplay of galloylation (addition of galloyl groups) and degalloylation (removal of galloyl groups) reactions. oup.com The balance and turnover rate within this cycle are crucial for the accumulation of simple gallotannins and more complex ellagitannins. oup.comnih.gov This metabolic process is governed by specific families of enzymes that catalyze the opposing reactions. oup.com

Roles of Serine Carboxypeptidase-like Acyltransferases (SCPL-ATs) as Hydrolyzable Tannin Synthases (HTS)

Within the G-DG cycle, the galloylation steps are primarily catalyzed by Serine Carboxypeptidase-like Acyltransferases (SCPL-ATs). oup.comnih.gov These enzymes function as Hydrolyzable Tannin Synthases (HTS). oup.comnih.gov For instance, in vitro enzymatic assays have confirmed that the strawberry enzyme FaSCPL3-1 acts as an HTS, facilitating the continuous galloylation of a glucose core to produce simple gallotannins. oup.comnih.govresearcher.life SCPL-ATs typically use an activated galloyl donor, 1-O-β-glucogallin (βG), to transfer galloyl groups to the glucose acceptor molecule in a position-specific manner. utu.fifrontiersin.org The action of these enzymes is fundamental to building the galloylglucose esters that form the backbone of all hydrolyzable tannins. frontiersin.orgresearchgate.net

Enzyme FamilySpecific Enzyme ExampleFunctionRole in Cycle
Serine Carboxypeptidase-like Acyltransferases (SCPL-ATs)FaSCPL3-1Hydrolyzable Tannin Synthase (HTS)Galloylation oup.comnih.gov
Enzyme FamilySpecific Enzyme ExamplesFunctionRole in Cycle
Carboxylesterases (CXEs)FaCXE1, FaCXE3, FaCXE7Degalloylation of simple GTs and ETsDegalloylation oup.comnih.gov

Chemical and Enzymatic Synthesis Methodologies for Research Applications

Chemical Esterification Approaches for Galloylglucose Synthesis

Chemical synthesis offers a direct route to 6-O-galloylglucose and its derivatives, often involving the esterification of glucose with gallic acid.

The direct esterification of D-glucose with gallic acid is a fundamental approach to synthesizing galloylglucose compounds. nih.gov This method typically involves reacting glucose and gallic acid, often with the use of a catalyst to facilitate the ester bond formation. One such method is the Steglich esterification. nih.gov However, a significant challenge in the direct esterification of unprotected glucose is the presence of multiple hydroxyl groups, leading to a mixture of products with varying degrees and positions of galloylation. This lack of regioselectivity often results in low yields of the desired this compound and necessitates complex purification steps. For instance, non-regioselective methods for producing 1,3,6-tri-O-galloyl-β-D-glucose have been noted for their inefficiency, highlighting the need for more controlled synthetic strategies.

To improve yields and selectivity, researchers have explored various reaction conditions, including different catalysts and solvents. For example, p-toluenesulfonic acid has been used as a catalyst in an organic solvent, with the reaction heated to reflux for several hours. google.com While this method is described as having simple operation and purification, achieving high selectivity for the 6-O-position remains a key challenge without the use of protecting groups. google.com

To overcome the challenge of non-specific esterification, chemists employ protecting group strategies to achieve the synthesis of galloylglucoside derivatives with precisely defined substitution patterns. nih.govacs.org This involves selectively blocking certain hydroxyl groups on the glucose molecule, directing the galloylation to the desired position, such as the C-6 hydroxyl group. nih.govwiley-vch.de

The process typically involves several key steps:

Protection: Persistent protecting groups, like benzyl (B1604629) ethers, are used to mask hydroxyl groups that are not intended to react. nih.govwiley-vch.de Temporary protecting groups, such as acetals, can be used to protect specific diols, like the C-4 and C-6 hydroxyls. wiley-vch.de

Esterification: The partially protected glucose is then reacted with a protected gallic acid derivative, such as tri-O-benzylgalloyl chloride. mdpi.com

Deprotection: Finally, the protecting groups are removed to yield the desired galloylglucose derivative. mdpi.com

This multi-step approach allows for the synthesis of a wide variety of galloylglucose isomers that are difficult to isolate from natural sources or through direct esterification. For example, a series of di- and tri-O-galloyl-D-glucosides with diverse substitution patterns have been successfully synthesized using these methods. mdpi.comresearchgate.net The choice of protecting groups and the sequence of their application and removal are critical for the success of the synthesis. nih.gov

Table 1: Examples of Synthesized Galloylglucose Derivatives with Defined Substitution Patterns

Compound NameStarting MaterialsKey ReagentsReference
1,6-di-O-galloyl-β-D-glucopyranoseD-glucose, Gallic acidProtecting groups, Tri-O-benzylgalloyl chloride mdpi.com
1,4,6-tri-O-galloyl-β-D-glucopyranoseD-glucose, Gallic acidProtecting groups, Tri-O-benzylgalloyl chloride mdpi.com
methyl 3,6-di-O-galloyl-α-D-glucopyranosideD-glucose, Gallic acidProtecting groups, Tri-O-benzylgalloyl chloride mdpi.com

This table is generated based on available research data and is not exhaustive.

Controlling the stereochemistry at the anomeric center (C-1) of glucose is another critical aspect of galloylglucose synthesis. nih.gov The anomeric configuration, either α or β, can significantly influence the biological activity of the resulting compound. Anomeric-selective synthesis aims to produce a high proportion of one anomer over the other. nih.gov

One strategy involves using anomerically pure glucose as the starting material. nih.gov By carefully selecting reaction conditions where the rate of mutarotation (the interconversion of α and β anomers) is slow compared to the rate of esterification, a high degree of stereoselectivity can be achieved. nih.gov For example, it has been demonstrated that starting with pure α- or β-D-glucopyranose can lead to highly selective transformations. nih.gov The choice of solvent also plays a crucial role; acetonitrile (B52724) has been shown to favor high anomeric selectivity. frontiersin.orgnih.gov

The kinetic anomeric effect can also influence the stereochemical outcome, often making it more challenging to achieve high α-selectivity compared to β-selectivity. nih.gov Researchers have developed protocols that allow for the esterification reaction to proceed under conditions that minimize mutarotation, thus preserving the anomeric configuration of the starting glucose. nih.gov

Synthesis of Galloylglucoside Derivatives with Defined Substitution Patterns

Enzymatic Catalysis in Galloylglucose Production

Enzymatic synthesis presents a green and highly specific alternative to chemical methods for producing galloylglucoses. ontosight.ai Biocatalysts, such as enzymes, can offer high regioselectivity and stereoselectivity under mild reaction conditions.

Enzymes play a central role in the natural biosynthesis of gallotannins, and harnessing their catalytic power offers a promising approach for the targeted synthesis of specific galloylglucose isomers. utu.fi In nature, the biosynthesis of gallotannins begins with the formation of 1-O-galloyl-β-D-glucose (β-glucogallin) from gallic acid and UDP-glucose, a reaction catalyzed by a glucosyltransferase. utu.fiwikipedia.orgebi.ac.uk

This initial product, β-glucogallin, then serves as a galloyl donor for subsequent galloylation steps, which are catalyzed by specific acyltransferases. utu.fi These enzymes exhibit remarkable position-specificity, leading to the sequential formation of various galloylglucose esters, ultimately culminating in the synthesis of 1,2,3,4,6-penta-O-galloyl-β-D-glucose. utu.firesearchgate.net

For in vitro synthesis, tannase (B8822749) is an enzyme that has been widely explored. Tannase can catalyze the hydrolysis of ester bonds in tannins, but under certain conditions, it can also be used for the reverse reaction, transesterification, to synthesize gallic acid esters. researchgate.netresearchgate.net For example, tannase has been used to catalyze the transesterification between tannic acid and alcohols to produce gallic acid esters. researchgate.net

Cell-free extracts from plants known to produce gallotannins, such as sumac (Rhus typhina), have also been utilized. nih.gov These extracts contain the necessary acyltransferases to catalyze the transfer of galloyl groups. For instance, an enzyme from Rhus typhina was found to transfer the 1-O-galloyl moiety of 1,6-di-O-galloyl-β-D-glucose to the 2-position of another molecule of the same compound, resulting in 1,2,6-tri-O-galloyl-β-D-glucose and leaving this compound as a byproduct. nih.gov

Table 2: Enzymes in Galloylglucose Synthesis

EnzymeSourceReaction CatalyzedReference
GlucosyltransferaseOak leavesGallic acid + UDP-glucose → 1-O-galloyl-β-D-glucose wikipedia.orgebi.ac.uk
AcyltransferaseRhus typhina1,6-di-O-galloyl-β-D-glucose → 1,2,6-tri-O-galloyl-β-D-glucose + this compound nih.gov
TannaseMicrobial sourcesTannic acid + alcohol → Gallic acid ester researchgate.netresearchgate.net

This table provides examples of enzymes and their applications in galloylglucose synthesis.

Preparation of Radiolabeled Galloylglucose Compounds

Radiolabeled compounds are invaluable tools for studying the bioavailability, metabolism, and mechanism of action of molecules like this compound. nih.gov The synthesis of radiolabeled galloylglucose, typically involving isotopes like Carbon-14 (¹⁴C), allows for sensitive detection and quantification in biological systems.

One approach to preparing [U-¹⁴C]-labeled 1,2,3,4,6-penta-O-galloyl-β-D-glucose involves the photoassimilation of ¹⁴CO₂ by leaves of plants that naturally produce gallotannins, such as staghorn sumac (Rhus typhina). iaea.org The plant material is then extracted, and the desired labeled compound is purified using chromatographic techniques like HPLC. iaea.org This method can yield a uniformly labeled product with high specific radioactivity. iaea.orgresearchgate.net

Another method involves chemical synthesis starting from a radiolabeled precursor, such as [U-¹⁴C]-D-glucopyranose. researchgate.net This labeled glucose can be reacted with a protected gallic acid derivative to form the corresponding penta-O-galloyl-[U-¹⁴C]-D-glucopyranose. researchgate.net Subsequent removal of the protecting groups yields the final radiolabeled product. researchgate.net This synthetic route allows for the preparation of radiolabeled galloylglucose with a known specific activity and has been instrumental in studying the bioavailability of these compounds. nih.gov

Advanced Structural Elucidation and Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules like 6-O-Galloylglucose. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the chemical environment and connectivity of atoms within a molecule.

¹H-NMR and ¹³C-NMR for Core Structure and Substitution Analysis

One-dimensional NMR techniques, such as ¹H-NMR (proton) and ¹³C-NMR (carbon-13), are fundamental in determining the primary structure of this compound. These analyses confirm the presence of both a glucose unit and a galloyl moiety and reveal how they are connected.

In ¹H-NMR spectra of galloylglucose derivatives, specific signals correspond to the protons of the glucose and galloyl groups. For instance, in a study of a trigalloylglucose, the proton signals of the glucose core were clearly distinguished from those of the galloyl groups. maxapress.com Similarly, ¹³C-NMR provides a count of all unique carbon atoms, with characteristic chemical shifts indicating the type of carbon (e.g., aromatic, sugar, carbonyl). In the analysis of 1,4,6-tri-O-galloyl-β-D-glucopyranose, distinct signals were observed for the glucose carbons and the carbons of the three galloyl moieties, including the carbonyl carbons of the ester linkages. maxapress.com

The position of the galloyl group on the glucose molecule significantly influences the chemical shifts of the nearby protons and carbons. For this compound, the attachment at the C-6 position of the glucose unit is confirmed by the downfield shift of the H-6 protons and the C-6 carbon signal compared to unsubstituted glucose.

¹H and ¹³C NMR Spectral Data for a Galloylglucose Derivative (1,4,6-tri-O-galloyl-β-D-glucopyranose in DMSO-d₆)
Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
15.7394.68
4Data not specified70.56
5Data not specified73.98
6Data not specified62.59
1'Data not specified165.00
2'Data not specified118.64
3', 7'Data not specified109.37
4', 6'Data not specified146.14
5'Data not specified139.86

Two-Dimensional NMR Techniques (e.g., COSY, HMQC) for Connectivity Elucidation

While 1D-NMR provides information about the types and numbers of protons and carbons, two-dimensional (2D) NMR techniques are crucial for piecing together the molecular puzzle by establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy) is used to identify protons that are coupled to each other, typically on adjacent carbons. For a galloylglucose, a COSY spectrum would show correlations between the protons of the glucose ring, such as between H-1' and H-2', H-2' and H-3', and so on, allowing for the complete assignment of the glucose spin system. ajol.infomaxapress.com

HMQC (Heteronuclear Multiple Quantum Coherence) , now more commonly replaced by HSQC (Heteronuclear Single Quantum Coherence), correlates directly bonded proton and carbon atoms. mdpi.com By pairing each proton signal with its corresponding carbon signal, HMQC/HSQC provides unambiguous C-H assignments. For example, the anomeric proton signal (H-1) of the glucose unit would be correlated with the anomeric carbon signal (C-1). maxapress.commaxapress.com These techniques are instrumental in confirming the assignments made from 1D NMR and resolving any ambiguities. maxapress.commaxapress.commdpi.com

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and gaining structural insights through its fragmentation patterns. Various MS techniques are applied to the analysis of this compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. exploverpub.com This is a critical step in identifying a compound. For this compound (C₁₃H₁₆O₁₀), the theoretical exact mass can be calculated and compared to the experimental value obtained from HRMS, providing strong evidence for its identity. For instance, in the analysis of a trigalloylglucose, high-precision MS detection determined the exact molar mass to be 636.0966 g/mol , corresponding to the chemical formula C₂₇H₂₄O₁₈. maxapress.com UHPLC combined with Q-Exactive Orbitrap HRMS is a powerful technique for the rapid identification of compounds in complex mixtures. mdpi.comsci-hub.senih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a specific ion (the precursor ion) is selected and then fragmented to produce a spectrum of product ions. mdpi.combio-conferences.org The fragmentation pattern is often characteristic of the compound's structure. For galloylglucoses, a common fragmentation pathway involves the loss of the galloyl group (152 Da) or gallic acid (170 Da). mdpi.com In the analysis of a trigalloylglucose, the parent ion [M-H]⁻ at m/z 635.10 produced daughter ions at m/z 483.08 (loss of one galloyl group), 465.08, 313.02, and 168.98. maxapress.commaxapress.com This predictable fragmentation provides definitive structural confirmation.

MS/MS Fragmentation Data for a Trigalloylglucose Isomer
Precursor Ion (m/z)Product Ions (m/z)Neutral Loss (Da)Interpretation
635.10 [M-H]⁻483.08152Loss of a galloyl group
635.10 [M-H]⁻465.08170Loss of gallic acid
635.10 [M-H]⁻313.02322Loss of two galloyl groups
635.10 [M-H]⁻168.98466Represents the gallic acid fragment

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like galloylglucoses, as it allows them to be ionized directly from a solution into the gas phase with minimal fragmentation. nih.govnih.gov ESI-MS is often coupled with liquid chromatography (LC) to analyze complex mixtures. academicjournals.orgmdpi.com In negative ion mode, this compound would be expected to produce a prominent deprotonated molecule [M-H]⁻. For example, a digalloyl glucose was identified by its [M-H]⁻ ion at m/z 483. ekb.eg This technique is highly sensitive and provides the initial molecular weight information that is then further investigated by HRMS and MS/MS. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Detection

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal analytical technique for the characterization of gallotannins, including this compound. This method is predicated on the principle that molecules containing specific structural features, known as chromophores, absorb light in the UV-Vis portion of the electromagnetic spectrum. The absorption of this energy promotes electrons from a ground state to a higher energy excited state. For this compound, the primary chromophore responsible for its characteristic UV absorption is the galloyl moiety, which is an ester of gallic acid.

The galloyl group contains a benzene (B151609) ring substituted with hydroxyl groups and a carbonyl group from the ester linkage. This aromatic system is rich in pi (π) electrons. The absorption of UV light by this chromophore primarily results in π→π* (pi to pi star) electronic transitions. These transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are characteristic of aromatic and conjugated systems and typically give rise to strong absorption bands. rjpbcs.com

Research has consistently shown that gallotannins exhibit distinct UV absorption profiles. Studies utilizing High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) frequently identify gallotannins by their characteristic UV spectra, which typically feature an absorption maximum (λmax) in the range of 275 to 280 nm. nih.govfrontiersin.org This absorption is directly attributable to the electronic transitions within the galloyl groups. rjpbcs.com

While specific data for pure this compound can vary slightly depending on the solvent and the specific experimental setup, the analysis of related compounds provides a clear and consistent picture. For instance, studies on various plant extracts have identified different galloylglucose derivatives, all showing similar UV spectral properties. A study on pomegranate juice reported a characteristic UV spectrum for galloylglucose with a λmax at 278 nm. researchgate.net Another analysis of pomegranate juice noted a λmax of 269 nm, describing it as typical for galloylglucose and similar to that of gallic acid. researchgate.net Furthermore, various digalloyl- and trigalloylglucose isomers isolated from sources like Pistacia atlantica, mango peels, and special tea varieties consistently display a strong absorption band around 274-278 nm. ekb.egekb.egmaxapress.commaxapress.com Some more complex galloylglucoses also exhibit a second absorption peak at a lower wavelength, around 220 nm. maxapress.commaxapress.comtandfonline.com

The detection of this compound and other gallotannins can also be achieved through chelation with metal ions, which forms complexes that can be quantified using UV-Vis spectroscopy. nih.govfrontiersin.orgfrontiersin.org However, direct measurement via HPLC-DAD remains a primary method for structural elucidation, where the UV spectrum serves as a key identifier. The consistent absorption maximum around 275-280 nm is a reliable indicator of the presence of the galloyl chromophore.

Research Findings on UV-Vis Spectral Data for Galloylglucose Derivatives

The following table summarizes UV-Vis absorption maxima (λmax) for galloylglucose and its derivatives as reported in various scientific studies. This data highlights the characteristic absorption range for compounds containing the galloyl chromophore.

CompoundSourceSolventλmax (nm)Citation
GalloylglucosePomegranate JuiceNot Specified278 researchgate.net
GalloylglucosePomegranate JuiceNot Specified269 researchgate.net
Digalloyl glucosePistacia atlanticaMethanol (B129727) (MeOH)278 ekb.eg
2,3-Di-O-galloyl-(α/β)-4C1-glucopyranosePistacia atlanticaNot Specified274 ekb.eg
Digalloyl glucoseMango PeelsMethanol (MeOH)278 ekb.eg
1,3,6-Tri-O-galloyl-β-D-glucopyranoseLeucaena leucocephalaMethanol (MeOH)220, 275 tandfonline.com
1,4,6-tri-O-galloyl-β-glucopyranoseSpecial Tea Genetic ResourcesNot Specified221, 278 maxapress.commaxapress.com
Gallotannins (general)GeneralNot Specified275-280 nih.govfrontiersin.org
Gallotannin (fraction)Acacia catechuNot Specified276 rjpbcs.com
Gallotannin (fraction)Citrus aurantifoliaNot Specified278 rjpbcs.com

Mechanistic Investigations of Biological Activities in Preclinical and in Vitro Models

Antioxidant Mechanisms

6-O-Galloylglucose exhibits potent antioxidant properties through a multi-faceted approach, encompassing direct radical scavenging, modulation of endogenous antioxidant enzymes, induction of cytoprotective proteins, and inhibition of lipid peroxidation.

Direct Radical Scavenging Capabilities

The direct antioxidant activity of this compound is prominently demonstrated by its ability to scavenge free radicals. In the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay, this compound has shown significant efficacy. nih.govnih.gov Studies have reported an EC50 value of approximately 1 µg/mL (1.1 µM) for scavenging DPPH free radicals, which is more potent than vitamin E. nih.gov The high antioxidant efficiency of gallotannins like this compound is attributed to the presence of multiple galloyl groups in their structures. nih.gov

Furthermore, this compound has been shown to reduce intracellular reactive oxygen species (ROS) accumulation. biomolther.org In studies using human dermal fibroblasts, it effectively inhibited intracellular ROS and superoxide (B77818) production induced by UVB radiation. nih.govresearchgate.net This direct quenching of harmful radicals is a key initial step in its antioxidant action. researchgate.net

Modulation of Endogenous Antioxidant Enzyme Activities

Beyond direct scavenging, this compound enhances the body's own antioxidant defense system by modulating the activity of key enzymes. It has been found to restore the cellular activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPX) that were diminished by oxidative stress. researchgate.netxiahepublishing.com

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen. oatext.commdpi.com Studies have shown that this compound treatment can elevate SOD activities in a dose-dependent manner. biomolther.org

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen. oatext.commdpi.com

Glutathione Peroxidase (GPX): This enzyme reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using glutathione as a reductant. oatext.commdpi.com

By bolstering the activity of these critical enzymes, this compound helps to neutralize a broader range of reactive oxygen species and maintain cellular redox homeostasis. researchgate.net

Table 1: Effect of this compound on Endogenous Antioxidant Enzymes

Enzyme Function Effect of this compound
Superoxide Dismutase (SOD) Converts superoxide radicals to hydrogen peroxide and oxygen. Increases activity. biomolther.org
Catalase (CAT) Decomposes hydrogen peroxide to water and oxygen. Restores activity. researchgate.net
Glutathione Peroxidase (GPX) Reduces hydrogen peroxide and lipid hydroperoxides. Restores activity. researchgate.net

Indirect Antioxidant Effects via Induction of Cytoprotective Proteins

This compound also exerts indirect antioxidant effects by inducing the expression of cytoprotective proteins, most notably heme oxygenase-1 (HO-1). nih.govbiomolther.org HO-1 is an inducible stress protein that breaks down heme into biliverdin, which is subsequently converted to the potent antioxidant bilirubin. nih.gov

Studies in HepG2 cells have demonstrated that this compound up-regulates HO-1 expression in a concentration- and time-dependent manner. nih.govnih.gov This induction of HO-1 was shown to confer cytoprotection against oxidative injury. nih.gov The mechanism involves the activation of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, where this compound stimulates the translocation of Nrf2 to the nucleus, leading to the transcription of the HO-1 gene. nih.govnih.gov This effect has also been observed in neuronal cells, where pretreatment with this compound enhanced cellular resistance to hydrogen peroxide-mediated cell death via HO-1 induction. nih.govbiomolther.orgjst.go.jp

Anti-inflammatory Mechanisms

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects by modulating the expression of key signaling molecules involved in the inflammatory cascade.

Modulation of Pro-inflammatory Cytokine and Chemokine Expression

This compound has been consistently shown to inhibit the production and expression of several pro-inflammatory cytokines and chemokines in various in vitro and preclinical models. researchgate.netspandidos-publications.comresearchgate.net

Tumor Necrosis Factor-alpha (TNF-α): This compound has been found to inhibit the expression of TNF-α in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells and in rat synoviocytes stimulated by IL-1β. nih.gov It also reduces serum TNF-α levels in endotoxemic mice. nih.gov

Interleukin-1beta (IL-1β): this compound has been shown to suppress the expression of IL-1β in human mast cells and in LPS-stimulated peritoneal macrophages. nih.govbiopurify.cn

Interleukin-6 (IL-6): The secretion of IL-6 induced by IL-1β in rat synoviocytes and by LPS in peritoneal macrophages is significantly inhibited by this compound. nih.govnih.gov

Interleukin-8 (IL-8): In human monocytic U937 cells, this compound has been demonstrated to inhibit IL-8 mRNA expression and secretion. nih.govbiopurify.cn

This broad-spectrum inhibition of pro-inflammatory mediators is achieved through the modulation of key signaling pathways such as NF-κB and MAPK, which are central to the inflammatory response. researchgate.netnih.govnih.govnih.gov By down-regulating these pathways, this compound effectively dampens the inflammatory cascade. spandidos-publications.comnih.govnih.gov

Table 2: Effect of this compound on Pro-inflammatory Cytokines and Chemokines

Cytokine/Chemokine Cellular Model Effect of this compound
TNF-α LPS-stimulated human PBMCs, Rat synoviocytes Inhibition of expression and secretion. nih.gov
IL-1β Human mast cells, LPS-stimulated macrophages Suppression of expression. nih.govbiopurify.cn
IL-6 Rat synoviocytes, LPS-stimulated macrophages Inhibition of secretion. nih.govnih.gov
IL-8 Human monocytic U937 cells Inhibition of mRNA expression and secretion. nih.govbiopurify.cn

Inhibition of Inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2)

This compound has demonstrated significant anti-inflammatory properties by inhibiting key inflammatory mediators. In murine macrophage cells (RAW 264.7) activated by lipopolysaccharide (LPS), 1,2,3,4,6-penta-O-galloyl-beta-D-glucose (PGG), a form of galloylglucose, showed potent inhibitory activity against inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The overproduction of nitric oxide (NO) and prostaglandin E2 (PGE2) by these enzymes is a hallmark of inflammation. nih.gov PGG effectively suppressed the production of NO and PGE2 in these activated macrophages. nih.govspandidos-publications.com Specifically, the half-maximal inhibitory concentration (IC50) for iNOS activity was approximately 18 µg/mL, while for COX-2 activity, the IC50 for PGE2 inhibition was about 8 µg/mL. nih.gov This inhibition of inflammatory mediators suggests a direct role for this compound in modulating the inflammatory response at a molecular level. nih.govmdpi.com

Regulation of Key Intracellular Signaling Pathways (e.g., NF-κB, MAPK, IKK, PI3K/AKT)

The anti-inflammatory effects of this compound are further explained by its ability to regulate crucial intracellular signaling pathways. In various cellular models, PGG has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, which are central to the inflammatory process. nih.govresearchgate.netresearchgate.net

In LPS-stimulated peritoneal macrophages, PGG was found to inhibit the activation of NF-κB and MAPKs by preventing the transfer of signals from Toll-like receptors (TLRs) to downstream molecules like MyD88 and IRAKs. nih.gov This resulted in reduced phosphorylation of IKKβ, IκBα, and IRAK1, key steps in the activation of NF-κB. nih.gov Furthermore, PGG also suppressed the PI3K/AKT signaling pathway in these macrophages. nih.gov

Studies on BV-2 microglial cells activated with LPS and interferon-γ (IFNγ) also revealed that PGG could modulate the NF-κB and MAPK signaling pathways. nih.gov It was observed to alter the expression of genes and proteins involved in these cascades, including IRAK1 and NF-κB1. researchgate.netnih.gov By inhibiting these pathways, PGG effectively attenuates the expression of pro-inflammatory cytokines and mediators. nih.govresearchgate.net

Signaling PathwayKey Molecules AffectedCell ModelObserved Effect
NF-κBIKKβ, IκBα, IRAK1, p65LPS-stimulated peritoneal macrophagesInhibition of phosphorylation and nuclear translocation
MAPKp38, ERK, JNKLPS-stimulated peritoneal macrophagesInhibition of phosphorylation
PI3K/AKTAKTLPS-stimulated peritoneal macrophagesInhibition of activation
NF-κBIRAK1, NF-κB1LPS/IFNγ-activated BV-2 microglial cellsModulation of gene and protein expression

Antimicrobial and Antifungal Mechanisms

Efficacy Against Multidrug-Resistant Bacterial Strains (Escherichia coli, Klebsiella pneumoniae)

This compound and its derivatives have shown promising antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria. In a study investigating galloylglucoses isolated from Paeonia officinalis leaves, compounds including 1,2,3,4,6-penta-O-galloyl-β-d-glucose exhibited bacteriostatic activity against various MDR strains of Escherichia coli and Klebsiella pneumoniae. mdpi.com The minimum inhibitory concentration (MIC) values for these compounds ranged from 2 to 256 µg/mL across the tested bacterial strains. mdpi.comresearchgate.net Notably, some of the isolated galloylglucoses demonstrated higher activity against strains expressing specific resistance enzymes like KPC-2, KPC-3, and OXA-48. mdpi.com Another study documented the antibacterial activity of penta-galloyl-glucose against E. coli with a MIC of 250 µg/mL. researchgate.net These findings highlight the potential of galloylglucoses as a source for new antibiotics to combat MDR pathogens. mdpi.com

Antifungal Activity Against Pathogenic Fungi (Candida albicans, Cryptococcus spp.)

This compound, particularly PGG, has demonstrated broad-spectrum antifungal activity. It has been shown to be effective against various Candida species, including the common pathogen Candida albicans, as well as drug-resistant strains. asm.orgresearchgate.net The MICs of PGG against Candida species have been reported to range from 0.125 to 8 μg/mL. nih.gov Specifically for C. albicans, the MIC ranges from 0.25 to 0.5 μg/mL. nih.gov PGG also exhibits potent activity against Cryptococcus neoformans and Cryptococcus gattii, with MICs as low as 0.0625 to 0.5 μg/mL and 0.125 to 0.25 μg/mL, respectively. nih.gov This broad-spectrum efficacy suggests that PGG could be a valuable candidate for the development of new antifungal therapies. asm.orgnih.gov

Fungal SpeciesMIC Range (µg/mL)
Candida albicans0.25 - 0.5
Candida parapsilosis4
Candida tropicalis0.125
Candida krusei0.5 - 1
Candida glabrata0.125
Candida auris1 - 8
Cryptococcus neoformans0.0625 - 0.5
Cryptococcus gattii0.125 - 0.25

Specific Molecular Target Interactions (e.g., CaEno1 Protein Inhibition)

A key molecular mechanism underlying the antifungal activity of PGG against Candida albicans is the inhibition of the CaEno1 protein. asm.orgnih.gov CaEno1, or enolase 1, is a crucial enzyme in the glycolytic pathway, responsible for converting 2-phospho-D-glycerate to phosphoenolpyruvate. nih.govnih.gov This pathway is essential for the growth and survival of C. albicans, especially in the presence of glucose. nih.gov Mechanistic studies have revealed that PGG binds to CaEno1, thereby inhibiting its enolase activity. asm.orgnih.gov This inhibition disrupts glycolysis, leading to the suppression of fungal growth. nih.gov The disruption of the ENO1 gene in C. albicans has been shown to inhibit cell growth, underscoring the importance of this target. nih.gov

Suppression of Bacterial Type II Fatty Acid Production Pathway

The antibacterial activity of this compound has been linked to the suppression of the bacterial type II fatty acid synthesis (FASII) pathway. researchgate.netresearchgate.net This pathway is essential for bacterial membrane biogenesis and is distinct from the type I fatty acid synthesis system found in mammals, making it an attractive target for antibacterial agents. Research has shown that PGG potently inhibits the β-oxoacyl-ACP reductase (FabG), an essential enzyme in the FASII pathway. nih.gov The IC50 value for the inhibition of FabG by PGG was found to be 0.9 μM. nih.gov Kinetic studies have indicated that PGG acts as a mixed-type inhibitor of FabG with respect to its cofactor NADPH. nih.gov This targeted inhibition of a crucial bacterial metabolic pathway provides a clear mechanism for the antibacterial effects of this compound. researchgate.netnih.gov

Anti-diabetic Mechanisms

This compound has been identified as an inhibitor of α-glucosidase, a key enzyme in carbohydrate digestion. exploverpub.commdpi.com By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides is slowed, which can help in managing postprandial hyperglycemia. doi.org

In a study analyzing components of Polygonum bistorta, this compound was identified as one of the seven components with α-glucosidase inhibitory activity. exploverpub.com Further molecular docking studies supported this, showing a binding energy of less than -6.0 kcal/mol, which suggests significant inhibitory potential. exploverpub.com Similarly, gallic acid derivatives, including 1,6-di-O-galloylglucose, have been recognized for their inhibitory effects on carbohydrate-metabolizing enzymes. mdpi.com The inhibitory activity of various galloylglucoses against rat intestinal α-glucosidases has been shown to increase with the number of galloyl units in the molecule. tandfonline.comnih.gov For instance, penta-O-galloyl-β-D-glucose demonstrated the highest inhibitory activity in one study. tandfonline.comnih.gov

The table below summarizes the α-glucosidase inhibitory activity of extracts containing galloylglucoses compared to the standard drug, acarbose.

SampleIC50 (µg/mL)
EBF (Crude Extract of Myrcia hatschbachii)3.21
FFA (Ethyl Acetate Fraction of Myrcia hatschbachii)1.14
Acarbose (Positive Control)193.65

Data sourced from a study on Myrcia hatschbachii, which contains gallic acid derivatives. ms-editions.cl

Research on related gallotannins, particularly penta-O-galloyl-glucose (PGG), provides insights into the potential mechanisms of this compound. PGG has been shown to stimulate glucose transport in 3T3-L1 adipocytes. researchgate.netnih.gov This insulin-like effect is a key component of its anti-diabetic properties. researchgate.netdovepress.com Studies have demonstrated that PGG can activate insulin (B600854) receptors, which in turn facilitates glucose uptake by fat cells. nih.gov While PGG treatment does not appear to induce apoptosis or reduce triglyceride content in fully differentiated adipocytes, it does significantly lower the release of free fatty acids. nih.gov

It is important to note that while PGG and its derivatives show promising activity, the specific effects of this compound on glucose uptake in adipocytes require more direct investigation. However, the consistent findings with closely related compounds suggest a similar mode of action is plausible.

The anti-diabetic effects of galloylglucoses are closely linked to their interaction with the insulin receptor (IR) and the subsequent activation of downstream signaling pathways. dovepress.comscilit.com Studies on penta-O-galloyl-glucose (PGG) have shown that it binds to the α-subunit of the insulin receptor. mdpi.com This binding event triggers a cascade of intracellular signals, including the activation of phosphoinositide 3-kinase (PI3K) and the subsequent phosphorylation of Akt, a central protein in the insulin signaling pathway. mdpi.combioscientifica.com

The activation of the PI3K/Akt pathway is crucial for the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane of insulin-responsive cells like adipocytes and muscle cells. mdpi.combioscientifica.com This process increases the uptake of glucose from the bloodstream into the cells, thereby lowering blood glucose levels. dovepress.combioscientifica.com Research has confirmed that inhibitors of both the insulin receptor and PI3K can block the Akt phosphorylation and glucose uptake induced by PGG and its derivatives, solidifying the role of this pathway. bioscientifica.comnih.govresearchgate.net

Interestingly, some studies suggest that PGG binds to a site on the insulin receptor that is different from the insulin binding site. mdpi.com Furthermore, certain derivatives of PGG, such as 6-chloro-6-deoxy-1,2,3,4-tetra-O-galloyl-α-D-glucopyranose (6Cl-TGQ), have been shown to bind to the IR with a higher affinity than PGG itself and selectively activate the IR without activating the insulin-like growth factor 1 receptor (IGF1R), which may have implications for reducing potential carcinogenic risks. bioscientifica.comnih.govresearchgate.net

Modulation of Glucose Uptake in Adipocytes

Anticancer Mechanisms (in Preclinical Models)

In preclinical studies, penta-O-galloyl-β-D-glucose (PGG), a structurally related compound, has demonstrated significant anti-proliferative effects against various cancer cell lines. researchgate.netdntb.gov.uamdpi.comnih.govnih.govnih.govresearchgate.net These effects are largely attributed to its ability to interfere with the cell cycle and inhibit DNA synthesis. researchgate.netdntb.gov.uamdpi.comnih.gov

Research has shown that PGG can induce cell cycle arrest at both the G1 and S phases in prostate and breast cancer cells. researchgate.netmdpi.comnih.govnih.govnih.gov The arrest in the S phase is linked to a potent and rapid inhibition of DNA replicative synthesis. researchgate.netnih.gov Studies using 5-bromo-2'-deoxyuridine (B1667946) (BrdU) incorporation assays have shown that PGG can inhibit DNA synthesis within hours of exposure. researchgate.netnih.govnih.gov In isolated nuclei, PGG was found to be more effective at inhibiting DNA replicative synthesis than aphidicolin, a known inhibitor of DNA polymerase alpha. researchgate.netnih.gov

The G1 phase arrest induced by PGG is often associated with the downregulation of cyclin D1, a key protein that drives the progression of the cell cycle from the G1 to the S phase. researchgate.netmdpi.comnih.gov Overexpression of cyclin D1 has been shown to abolish the G1 arrest caused by PGG. researchgate.net These findings suggest that PGG's anticancer activity is, at least in part, due to its ability to block DNA replication and downregulate critical cell cycle proteins. researchgate.netmdpi.com

The table below presents findings on the cell cycle effects of PGG in different cancer cell lines.

Cell LineCancer TypeEffect of PGGKey Molecular Target
DU145Prostate CancerS-phase and G1-phase arrestDNA replicative synthesis, Cyclin D1
LNCaPProstate CancerS-phase and G1-phase arrestDNA replicative synthesis, Cyclin D1
MCF-7Breast CancerS-phase and G1-phase arrestDNA replicative synthesis, Cyclin D1
MDA-MB-231Breast CancerS-phase and G1-phase arrestDNA replicative synthesis, Cyclin D1
SK-HEP-1Hepatocellular CarcinomaG0/G1 phase arrestNF-κB activation

Data compiled from multiple studies on the anticancer effects of PGG. researchgate.netmdpi.comnih.govdntb.gov.ua

Induction of Apoptosis (e.g., Mitochondrial Membrane Potential Loss, Cytochrome c Release, Caspase Activation)

PGG has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com This process is often initiated through the intrinsic mitochondrial pathway, a critical checkpoint for cell death. bio-rad-antibodies.complos.org

Studies on human leukemia HL-60 cells revealed that PGG treatment leads to a rapid loss of the mitochondrial transmembrane potential. nih.gov This disruption of the mitochondrial membrane is a critical event, often considered the "point of no return" in the apoptotic process. bio-rad-antibodies.com It is followed by the release of key pro-apoptotic factors from the mitochondria into the cell's cytoplasm, most notably cytochrome c. nih.govbio-rad-antibodies.com

Once in the cytoplasm, cytochrome c participates in the formation of a protein complex known as the apoptosome, which in turn activates an initiator caspase, caspase-9. nih.govbio-rad-antibodies.com The activation of caspase-9 triggers a downstream cascade, leading to the activation of effector caspases, such as caspase-3. nih.gov Research demonstrated that PGG treatment caused a dose- and time-dependent increase in caspase-3 activity in HL-60 cells, while caspase-1 activity was unaffected. nih.gov Activated caspase-3 is responsible for cleaving various cellular substrates, including poly-(ADP-ribose) polymerase (PARP), and ultimately executing the death of the cell. nih.govplos.org The induction of apoptosis by PGG may be a key mechanism for its cancer chemopreventive actions. nih.gov

In some cancer cell lines, such as the p53-negative PC-3 prostate cancer cells, PGG did not cause a loss of mitochondrial membrane potential or activate the caspase-9 pathway, suggesting that it may induce alternative forms of programmed cell death in apoptosis-resistant cells. nih.gov However, in other models, like MCF-7 breast cancer cells, PGG-induced apoptosis was associated with an increase in the Bax/Bcl-2 ratio, promoting mitochondrial membrane depolarization. mdpi.com

Table 1: Effects of PGG on Key Apoptotic Events in Human Leukemia HL-60 Cells
Apoptotic EventObservation with PGG TreatmentAssociated CaspasesReference
Mitochondrial Transmembrane PotentialRapid Loss- nih.gov
Cytochrome cRelease into Cytosol- nih.gov
Procaspase-9Processing/ActivationCaspase-9 nih.gov
Caspase-3/CPP32 ActivityInduced in a dose- and time-dependent mannerCaspase-3 nih.gov
Poly-(ADP-ribose) polymerase (PARP)Degradation- nih.gov
DNA FragmentationInduced- nih.gov

Anti-angiogenesis Activity

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. mdpi.com PGG has demonstrated significant anti-angiogenic properties in several in vitro and preclinical models. nih.govnih.govuni-mainz.de

One of the primary mechanisms of PGG's anti-angiogenic effect is the inhibition of vascular endothelial growth factor (VEGF) signaling. nih.gov VEGF is a potent angiogenic factor that stimulates the proliferation and migration of endothelial cells by binding to its receptor, VEGFR-2 (also known as KDR/Flk-1), on the cell surface. nih.gov Studies have shown that PGG can strongly inhibit the binding of VEGF to its receptor. nih.gov This blockade of VEGF signaling translates into the inhibition of VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) and immortalized human microvascular endothelial cells. nih.gov

Furthermore, PGG effectively blocks the capillary-like tube formation of endothelial cells on Matrigel, a key functional assay for angiogenesis in vitro. nih.govuni-mainz.de In non-cytotoxic concentrations, PGG inhibited the proliferation and tube formation of HUVECs that were stimulated with basic fibroblast growth factor (bFGF). nih.gov In vivo studies using the chick chorioallantoic membrane (CAM) model also confirmed PGG's ability to disrupt neovascularization. nih.gov The compound has been reported to inhibit the proliferation, migration, and tube formation of endothelial cells, supporting its role as an anti-angiogenic agent. uni-mainz.de

Table 2: Summary of PGG's Anti-Angiogenic Activities
ActivityModel SystemFindingReference
Inhibition of VEGF binding to KDR/Flk-1Biochemical assayStrongly inhibited binding nih.gov
Inhibition of endothelial cell proliferationHUVECs, HMEC-1 cellsBlocked VEGF-induced proliferation nih.gov
Inhibition of tube formationEndothelial cells on MatrigelBlocked VEGF- and bFGF-induced tube formation nih.govuni-mainz.de
Inhibition of neovascularizationChick Chorioallantoic Membrane (CAM)Disrupted bFGF-induced neovascularization nih.gov
Suppression of VEGF expressionLewis Lung Cancer allograftReduced expression observed via immunohistochemistry nih.gov

Modulation of Specific Molecular Targets and Gene Expression (e.g., p53, Stat3, Cox-2, VEGFR1, AP-1, SP-1, Nrf-2, MMP-9)

The biological activities of PGG are linked to its ability to modulate a wide array of molecular targets and signaling pathways that are often dysregulated in cancer. nih.govnih.govbiopurify.cnnih.gov

p53: The tumor suppressor p53 plays a critical role in cell cycle arrest and apoptosis. In prostate cancer cells, PGG's effects on the cell cycle, including the induction of G1 and S-phase arrest, were observed irrespective of the cells' p53 functional status. nih.gov However, the lack of p53 in PC-3 cells was suggested to be a reason for their resistance to PGG-induced mitochondrial apoptosis. nih.gov In nasopharyngeal cancer cells, PGG was found to regulate the cell cycle by affecting the expression of p53. mdpi.com

Stat3: Signal transducer and activator of transcription 3 (Stat3) is a transcription factor that promotes cell proliferation and survival. PGG has been identified as an inhibitor of Stat3. nih.govnih.gov

Cox-2: Cyclooxygenase-2 (Cox-2) is an enzyme involved in inflammation and angiogenesis. In a Lewis Lung Cancer allograft model, PGG treatment was associated with suppressed expression of Cox-2. nih.gov PGG also inhibited the growth of lung cancer cells by inhibiting Cox-2 and MAPK-dependent signaling pathways. mdpi.com

VEGFR1/VEGFR2: As mentioned in the anti-angiogenesis section, PGG targets VEGF receptors. It inhibits the binding of VEGF to VEGFR-2 (KDR/Flk-1) and is listed as a putative molecular target. nih.govnih.gov

AP-1 and SP-1: These are transcription factors involved in cell proliferation and gene expression. They have been identified as potential molecular targets of PGG. nih.govnih.gov

Nrf-2: This transcription factor is a key regulator of the cellular antioxidant response and is also listed as a putative target for PGG. nih.govnih.gov

MMP-9: Matrix metalloproteinase-9 (MMP-9) is crucial for cancer cell invasion and metastasis. biopurify.cn In prostate cancer cells, PGG was shown to inhibit EGF-induced cell invasiveness and MMP-9 expression in a dose- and time-dependent manner by reducing its transcriptional activity. nih.gov

Table 3: Modulation of Specific Molecular Targets by PGG
Molecular TargetEffect of PGGObserved InReference
p53Modulates expression/activityProstate and nasopharyngeal cancer cells mdpi.comnih.govnih.gov
Stat3InhibitionGeneral putative target nih.govnih.gov
Cox-2Suppresses expressionLung cancer models nih.govmdpi.com
VEGFR1/VEGFR2Inhibits signalingEndothelial cells nih.govnih.gov
AP-1Inhibition (putative)General putative target nih.govnih.gov
SP-1Inhibition (putative)General putative target nih.govnih.gov
Nrf-2Modulation (putative)General putative target nih.govnih.gov
MMP-9Represses expressionProstate cancer cells nih.gov

Reversal of Chemotherapeutic Drug Resistance (e.g., P-glycoprotein Inhibition)

A major hurdle in cancer chemotherapy is the development of multidrug resistance (MDR), where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. frontiersin.org A key mechanism behind MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which function as drug efflux pumps. nih.govfrontiersin.orgmdpi.com

PGG has shown potential in overcoming P-gp-mediated MDR. nih.govmdpi.comnih.gov In studies using multidrug-resistant oral cancer (KB-C2) and leukemic (K562/ADR) cells, which overexpress P-gp, PGG demonstrated the ability to reverse drug resistance. nih.govmdpi.com Treatment with PGG significantly increased the intracellular accumulation of P-gp drug substrates, such as doxorubicin. nih.govmdpi.com

The mechanism for this effect involves both the inhibition of P-gp function and the downregulation of its expression. mdpi.comnih.gov PGG was found to inhibit the P-gp-mediated efflux of drugs from resistant cells. mdpi.com Further investigation suggested that PGG inhibits the ATPase activity of P-gp, which is essential for providing the energy needed to pump drugs out of the cell. nih.gov Molecular modeling studies support this, indicating that PGG can bind tightly to both the substrate-binding and the ATP-binding sites of P-gp. mdpi.comnih.gov Additionally, PGG treatment has been shown to reduce the protein and gene transcript levels of P-gp in a dose-dependent manner. mdpi.comnih.gov These findings suggest that PGG could be used in combination with conventional chemotherapy to enhance drug efficacy and resensitize resistant tumors. nih.govmdpi.com

Table 4: Effects of PGG on P-glycoprotein (P-gp) Mediated Drug Resistance
EffectModel SystemMechanismReference
Increased intracellular drug accumulationKB-C2 oral cancer cells, K562/ADR leukemia cellsInhibition of P-gp efflux function nih.govmdpi.com
Enhanced sensitivity to doxorubicinK562/ADR leukemia cellsReversal of multidrug resistance mdpi.comnih.gov
Inhibition of P-gp ATPase activityBiochemical/Cell-based assaysReduced energy for drug efflux nih.gov
Reduced P-gp expressionK562/ADR leukemia cellsDownregulation of P-gp protein and mRNA levels mdpi.comnih.gov

Advanced Analytical Methodologies for Research and Quantification

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and purification of 6-O-galloylglucose. The choice of technique depends on the objective, ranging from initial screening to large-scale isolation.

High-Performance Liquid Chromatography (HPLC) and its more advanced version, Ultra-Performance Liquid Chromatography (UPLC), are the most powerful and widely used techniques for the separation and analysis of this compound and other gallotannins. These methods offer high resolution, sensitivity, and reproducibility.

Reversed-phase chromatography is the most common mode employed, typically utilizing a C18 stationary phase. This nonpolar stationary phase effectively retains the moderately polar galloylglucose molecules. Separation is achieved by eluting the compounds with a polar mobile phase, usually a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). To improve peak shape and resolution, a small amount of an acid, such as formic acid or acetic acid, is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl groups. nih.govfrontiersin.org

UPLC systems, which use columns with smaller particle sizes (typically under 2 µm), provide even greater resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. nih.govfrontiersin.org For instance, a UPLC method for analyzing phenolic compounds, including galloylglucoses, from Phyllanthus emblica utilized an ACQUITY UPLC BEH C18 column (1.7 µm) with a water/acetic acid and methanol gradient. frontiersin.org In another study, UPLC analysis of tea genetic resources used an HSS T3 column (1.8 µm) with a water/formic acid and acetonitrile/formic acid gradient. nih.gov Detection is commonly performed using a Diode Array Detector (DAD), which can monitor absorbance at multiple wavelengths simultaneously, with 280 nm being a typical wavelength for detecting the galloyl moiety. nih.gov

TechniqueColumnMobile PhaseFlow RateTemperatureDetectionSource
HPLCZorbax 5 µm TC-C18(2) (250 × 4.6 mm)A: Acetonitrile/acetic acid/water (3/0.5/96.5, v/v/v) B: Acetonitrile/acetic acid/water (30/0.5/69.5, v/v/v)1 ml/min32 °C280 nm nih.gov
UPLCACQUITY UPLC BEH C18 1.7 µm (2.1 × 100 mm)A: Methanol B: H₂O/CH₃COOH (100:0.2, v/v)0.3 mL/min30 °CDAD frontiersin.org
UPLCHSS T3 1.8 µm (150 mm × 2.1 mm)A: 0.1% formic acid in water B: 0.1% formic acid in acetonitrile0.3 ml/min35 °CDAD (200-400 nm) nih.govnih.gov

Thin Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective method for the initial screening of plant extracts for the presence of this compound and for monitoring the progress of purification by other chromatographic methods. researchgate.net It is particularly useful in guiding the isolation process. nih.govmedchemexpress.com

In a typical TLC analysis, a silica (B1680970) gel 60 GF254 plate acts as the stationary phase. researchgate.netmedchemexpress.com The sample is spotted onto the plate, which is then developed in a chamber containing a suitable mobile phase. The choice of mobile phase is critical for achieving good separation. For galloylglucoses, various solvent systems have been employed, such as n-hexane: ethyl acetate: methanol or dichloromethane: toluene: methanol. nih.govmedchemexpress.com In one study aimed at separating a trigalloylglucose, a solvent system of n-butanol/water (3/1, v/v) was found to be effective. nih.gov

After development, the separated compounds are visualized. This can be done under UV light (254 nm), where phenolic compounds like galloylglucose often appear as dark spots. researchgate.net Alternatively, chromogenic spray reagents such as vanillin/H₂SO₄ or ferric chloride can be used, which react with the phenolic moieties to produce colored spots. researchgate.netresearchgate.net The position of the spot, represented by its retention factor (Rf) value, can be used for preliminary identification. nih.gov

For the isolation of this compound in quantities sufficient for structural elucidation or biological testing, preparative-scale chromatographic techniques are necessary. These include traditional open-column chromatography, flash chromatography, and semi-preparative HPLC.

Open-column chromatography is a classic technique where a glass column is packed with a stationary phase, such as silica gel or Sephadex LH-20. researchgate.netnih.gov Sephadex LH-20, a size-exclusion gel, is particularly effective for separating polyphenols like gallotannins. nih.gov The crude extract is loaded onto the top of the column, and solvents of increasing polarity are passed through to elute the compounds based on their affinity for the stationary phase. nih.gov

Flash chromatography is an advancement over open-column chromatography that uses moderate pressure (typically from compressed gas) to push the solvent through the column more quickly, leading to faster and more efficient separations. maxapress.comfoodb.ca It is widely used for purifying compounds from reaction mixtures and natural product extracts. maxapress.commdpi.com For example, fractions of a mango kernel seed extract were purified by flash chromatography on a silica gel 60 column using a dichloromethane-methanol gradient to yield pure compounds. foodb.ca

For obtaining highly pure compounds, semi-preparative HPLC is often the final step. nih.gov This technique uses wider columns and higher flow rates than analytical HPLC to handle larger sample loads. A study successfully used semi-preparative chromatography with a C18 column and a specific gradient of mobile phases to achieve baseline separation and high purity of a target trigalloylglucose, which was then suitable for NMR analysis. nih.govnih.gov

Thin Layer Chromatography (TLC) for Screening and Separation

Hyphenated Techniques for Identification and Quantification

Hyphenated techniques, which couple a separation method (like HPLC or UPLC) with a spectroscopic detection method (like mass spectrometry), are indispensable for the unambiguous identification and precise quantification of this compound.

The combination of Liquid Chromatography with a Diode Array Detector and Tandem Mass Spectrometry (LC-DAD-MS/MS) provides comprehensive data for structural elucidation. nih.govjci.org The DAD provides the UV-visible spectrum of the eluting compound, which is characteristic of its chromophores. Galloylglucoses typically exhibit UV absorbance peaks around 220 nm and 280 nm. nih.govnih.gov

Simultaneously, the mass spectrometer provides crucial information about the molecular weight and structure. Using electrospray ionization (ESI), typically in negative mode, this compound (molecular formula C₁₃H₁₆O₁₀) would be detected as a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 331. frontiersin.orgresearchgate.net

Tandem mass spectrometry (MS/MS) involves selecting this parent ion (m/z 331) and subjecting it to fragmentation. The resulting daughter ions provide structural clues. A characteristic fragmentation pattern for galloylglucoses is the loss of the galloyl moiety (152 Da) or gallic acid (170 Da). jci.org For example, in a UPLC-MSn analysis of Phyllanthus emblica, this compound ([M-H]⁻ at m/z 331) produced fragment ions corresponding to the loss of the galloyl group. frontiersin.org Another study identified 1,6-di-O-galloyl-glucose by its parent ion [M-H]⁻ at m/z 484 and 1,2,6-tri-O-galloyl-glucose at m/z 635.

CompoundIonization ModeParent Ion [M-H]⁻ (m/z)Characteristic Fragment Ions (m/z)Interpretation of FragmentsSource
This compoundNegative ESI331.06209.0378, 191.0264, 169.014[M-galloyl-H]⁻, [M–galloyl–H₂O–H]⁻, [Gallic acid-H]⁻ frontiersin.org
1,6-Di-O-galloyl-glucoseNegative ESI484331, 169Loss of galloyl radical, [Gallic acid-H]⁻
1,4,6-Tri-O-galloyl-β-glucopyranoseNegative ESI635.10483.08, 465.08, 313.02, 168.98Successive losses of galloyl moieties nih.govnih.gov

Quantifying this compound and its metabolites in complex biological matrices such as plasma or tissue is crucial for pharmacokinetic and metabolic studies. nih.govnih.gov LC-MS/MS is the gold standard for this application due to its high sensitivity and selectivity. nih.gov The technique typically operates in the selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect a specific transition from a parent ion to a unique daughter ion for the analyte of interest.

A validated LC-MS/MS method was developed for the simultaneous quantification of gallic acid, methyl gallate, and 1,3,6-tri-O-galloyl-β-d-glucose in rat plasma. nih.gov This study provides a template for how this compound could be quantified. The methodology involves:

Sample Preparation: A simple protein precipitation step, often using a solvent like acetonitrile, is performed to remove larger molecules like proteins from the plasma sample. nih.gov

Chromatographic Separation: A rapid separation is achieved using an HPLC or UPLC system, often with a C18 column, to separate the analyte from other endogenous components. nih.gov

MS/MS Detection: The mass spectrometer, operating in SRM mode with negative ionization, monitors the specific parent-to-daughter ion transition for the analyte and an internal standard. This provides high specificity and allows for accurate quantification even at low concentrations. nih.gov

The validation of such a method includes assessing its linearity, accuracy, precision, recovery, matrix effect, and stability to ensure the results are reliable. nih.gov Such validated methods are essential for studying the absorption, distribution, metabolism, and excretion (ADME) of compounds like this compound in vivo. nih.govnih.gov However, it is important to note that many orally administered polyphenols and gallotannins are extensively metabolized, and often it is the metabolites, such as 4-O-methylgallic acid (a metabolite of gallic acid), that are detected and quantified in plasma rather than the intact parent compound. nih.gov

HPLC-ESI-QTOF-MS for Complex Mixture Characterization

High-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (HPLC-ESI-QTOF-MS) is a powerful and highly sensitive analytical technique for the identification and characterization of chemical constituents within complex matrices, such as plant extracts. mdpi.comunizar.es This method combines the superior separation capabilities of HPLC with the high mass accuracy and resolution of QTOF-MS, making it an indispensable tool for the structural elucidation of phytochemicals, including gallotannins like this compound. rsc.org The QTOF instrument allows for precise mass measurements of both precursor and product ions, facilitating the determination of elemental compositions and the identification of compounds by comparing fragmentation patterns with known literature and databases. mdpi.commdpi.com

The characterization of this compound in complex mixtures using this methodology typically involves analysis in negative ionization mode (ESI-), which is well-suited for phenolic compounds. In this mode, this compound readily forms a deprotonated molecule [M-H]⁻. Research on various plant extracts, including Polygonum bistorta and hops, has consistently identified the precursor ion for this compound (C₁₃H₁₆O₁₀) at a high-resolution mass-to-charge ratio (m/z) of approximately 331.06. mdpi.commdpi.comexploverpub.com

Subsequent fragmentation of this precursor ion using tandem mass spectrometry (MS/MS) provides structural information crucial for its unambiguous identification. The MS/MS spectrum of this compound is characterized by a distinct pattern of product ions. A primary fragmentation pathway involves the neutral loss of the glucose moiety (162 Da), although cleavage of the ester bond is more commonly reported, leading to the galloyl anion. researchgate.net The most significant fragment ions observed include:

An ion at m/z 169, corresponding to the deprotonated gallic acid moiety [gallic acid - H]⁻. mdpi.comexploverpub.comsemanticscholar.org

An ion at m/z 125, resulting from the subsequent loss of a carboxyl group (CO₂) from the gallic acid fragment. mdpi.com

Ions at m/z 271 and 211, which are suggested to arise from cross-ring cleavages within the glucose unit. mdpi.comexploverpub.comsemanticscholar.org

The combination of retention time, accurate mass measurement of the molecular ion, and the specific fragmentation pattern provides a high degree of confidence in the identification of this compound, even in intricate biological samples. exploverpub.com

Research Findings for this compound Identification

The following table summarizes findings from various studies where HPLC-ESI-QTOF-MS was used to identify this compound in different plant extracts.

Plant Source/MixturePrecursor Ion [M-H]⁻ (m/z)Key Fragment Ions (m/z)Retention Time (min)Reference
Polygonum bistorta331.0673271.0460, 211.0247, 1697.91 exploverpub.com
Geranium pyrenaicum331313, 271, 241, 211, 169, 1254.049 mdpi.com
Hops (Humulus lupulus L.)331.0693Not specifiedNot specified mdpi.com
Bergenia crassifolia L.Not specifiedNot specifiedNot specified nih.gov
Phyllagathis rotundifoliaNot specified169Not specified researchgate.net

Typical HPLC-ESI-QTOF-MS Parameters

The table below outlines typical instrumental parameters employed for the analysis of gallotannins like this compound.

ParameterDescriptionReference
Chromatography System UPLC or HPLC system mdpi.commaxapress.com
Column C18 reversed-phase column (e.g., YMC-Pack ODS-A, Zorbax TC-C18) maxapress.com
Mobile Phase A 0.1% Formic Acid or Acetic Acid in Water maxapress.com
Mobile Phase B Acetonitrile, often with 0.1% Formic Acid or Acetic Acid maxapress.com
Elution Gradient elution maxapress.com
Ionization Source Electrospray Ionization (ESI) mdpi.com
Ionization Mode Negative (-) maxapress.com
Mass Analyzer Quadrupole Time-of-Flight (QTOF) mdpi.com
Acquisition Mode MS and MS/MS (or MS²) researchgate.net

Q & A

Q. How can reaction conditions for acyltransferase-mediated galloylation be optimized?

  • Answer: Adjust pH (4.5–6.5), use 1 mM DTT for enzyme stability, and test co-factors (Mg²⁺ enhances activity). Screen alternative donors (e.g., β-glucogallin analogs) and use stopped-flow kinetics to resolve reaction intermediates .

Q. Methodological Notes

  • Contradictions in Data: Variability in bioactivity (e.g., enzyme inhibition) may arise from differences in assay protocols or compound sources. Cross-laboratory replication and standardized reporting (e.g., MIAME guidelines) are critical .
  • Advanced Techniques: For mechanistic studies, employ isotopic labeling (¹⁴C-galloyl groups) or CRISPR-edited plant models to probe biosynthetic pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.